The Technical Landscape of Fmoc-PEG3-NHS Ester: A Guide for Researchers
The Technical Landscape of Fmoc-PEG3-NHS Ester: A Guide for Researchers
Fmoc-PEG3-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, drug development, and proteomics. This technical guide provides an in-depth overview of its structure, properties, and applications, complete with detailed experimental protocols and workflow visualizations for research professionals. The molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a three-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This configuration allows for a two-stage sequential conjugation. The NHS ester facilitates covalent bond formation with primary amines on biomolecules, while the Fmoc group offers a stable protecting group that can be selectively removed under basic conditions to reveal a primary amine for subsequent modification.[1][2] The inclusion of the hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous environments.[1][3]
Core Properties and Specifications
The physicochemical properties of Fmoc-PEG3-NHS ester are critical for its application in precise chemical modifications of biological molecules. The quantitative data below has been compiled from various suppliers.
| Property | Value | Reference(s) |
| Molecular Weight | 540.56 g/mol | [4] |
| CAS Number | 1352827-47-4 | [1][5] |
| Purity | ≥95% | [6] |
| Chemical Formula | C₂₈H₃₂N₂O₈ | [4] |
| Storage Conditions | -20°C, with desiccant |
Chemical Structure of Fmoc-PEG3-NHS Ester
The structure of Fmoc-PEG3-NHS ester is characterized by its three key functional components: the Fmoc protecting group, the PEG3 spacer, and the amine-reactive NHS ester.
Experimental Protocols
The utility of Fmoc-PEG3-NHS ester is realized through carefully executed experimental protocols. The following sections detail the standard procedures for its use in bioconjugation.
Protocol 1: Conjugation of Fmoc-PEG3-NHS Ester to a Primary Amine
This protocol describes the reaction of the NHS ester group with a primary amine on a target molecule, such as a protein, peptide, or amine-modified oligonucleotide.[7]
Materials:
-
Target molecule with a primary amine (e.g., protein, peptide)
-
Fmoc-PEG3-NHS ester
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 7.2-8.5[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[8]
Procedure:
-
Preparation of Target Molecule: Dissolve the amine-containing target molecule in the reaction buffer to a concentration of 1-10 mg/mL.[8] If the molecule is stored in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer such as PBS.
-
Preparation of NHS Ester Solution: Immediately before use, equilibrate the vial of Fmoc-PEG3-NHS ester to room temperature to prevent moisture condensation. Dissolve the ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8] Do not store this solution, as the NHS ester is susceptible to hydrolysis.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Fmoc-PEG3-NHS ester solution to the target molecule solution.[9] The final concentration of the organic solvent should be kept below 10% (v/v) to maintain the stability of most proteins.[8]
-
Incubation: Incubate the reaction mixture with gentle stirring. The reaction can proceed for 1-4 hours at room temperature or overnight at 4°C.[8][10]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.[8]
-
Purification: Remove unreacted Fmoc-PEG3-NHS ester and byproducts by dialysis, SEC, or another suitable chromatographic method to isolate the purified conjugate.[8]
Protocol 2: Fmoc Group Deprotection
This protocol outlines the removal of the Fmoc protecting group to expose a primary amine for further conjugation.[10]
Materials:
-
Fmoc-protected conjugate
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolution: Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.
-
Deprotection: Add a solution of 20% piperidine in DMF to the reaction mixture. Stir the reaction at room temperature for 30 minutes.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC) to confirm the complete removal of the Fmoc group.
-
Work-up: Upon completion, evaporate the DMF and piperidine under reduced pressure.
-
Precipitation: Wash the residue with DCM and precipitate the product by adding cold diethyl ether.
-
Collection and Purification: Centrifuge the mixture to collect the precipitate, wash it with cold diethyl ether, and dry the product under vacuum. The deprotected conjugate can be further purified by reverse-phase HPLC.[10]
Bioconjugation Workflow
The application of Fmoc-PEG3-NHS ester typically follows a sequential workflow, enabling the creation of complex molecular architectures such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).
This structured approach, facilitated by the dual reactivity of Fmoc-PEG3-NHS ester, provides researchers with a powerful tool for the precise assembly of complex bioconjugates. Its well-defined properties and established protocols make it a reliable component in the development of novel therapeutics, diagnostics, and research reagents.
References
- 1. Fmoc-PEG3-NHS ester, 1352827-47-4 | BroadPharm [broadpharm.com]
- 2. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 3. Fmoc-PEG3-CH2CO2-NHS - CD Bioparticles [cd-bioparticles.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fmoc-PEG3-NHS ester | 1352827-47-4 [amp.chemicalbook.com]
- 6. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
